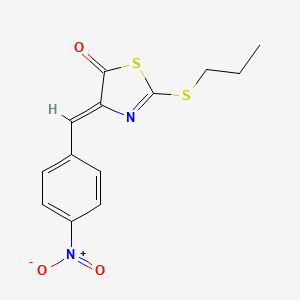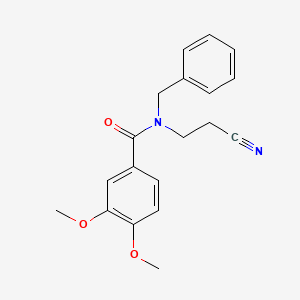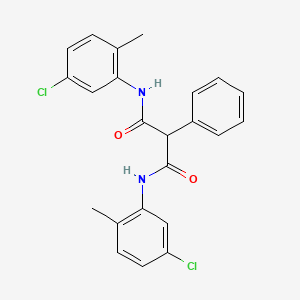
4-(4-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Descripción general
Descripción
4-(4-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one, also known as NBPT, is a synthetic compound that has been widely used in the agricultural industry as a urease inhibitor. It is a yellow crystalline powder that is soluble in organic solvents and insoluble in water. NBPT has been shown to be effective in reducing the loss of nitrogen from urea fertilizers, which can result in significant economic and environmental benefits.
Mecanismo De Acción
4-(4-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one works by inhibiting the enzyme urease, which is responsible for the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, 4-(4-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one slows down the release of nitrogen from urea fertilizers, which reduces the loss of nitrogen through volatilization and leaching. The mechanism of action of 4-(4-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one is complex and involves the formation of a reversible complex with the active site of urease.
Biochemical and Physiological Effects:
4-(4-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been shown to have low toxicity to humans and animals. However, it can cause irritation to the skin, eyes, and respiratory system if it is inhaled or comes into contact with the skin. 4-(4-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been shown to have no significant effects on the growth and development of plants, but it can reduce the activity of soil microorganisms that are involved in the nitrogen cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. It can be easily synthesized using a variety of methods and can be used in a wide range of applications. However, 4-(4-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has several limitations, including its low water solubility, which can limit its effectiveness in reducing nitrogen loss from urea fertilizers in some soils.
Direcciones Futuras
There are several potential future directions for research on 4-(4-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one, including the development of new synthesis methods, the investigation of its potential use in other applications, and the optimization of its effectiveness in reducing nitrogen loss from urea fertilizers. Other potential areas of research include the investigation of its effects on soil microorganisms and the development of new urease inhibitors with improved properties. In conclusion, 4-(4-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one is a promising compound with significant potential for use in the agricultural industry and other applications. Its effectiveness as a urease inhibitor has been well-established, and further research is needed to fully understand its potential and limitations.
Aplicaciones Científicas De Investigación
4-(4-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its use as a urease inhibitor in the agricultural industry. It has been shown to be effective in reducing the loss of nitrogen from urea fertilizers, which can result in significant economic and environmental benefits. 4-(4-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has also been investigated for its potential use in other applications, such as the treatment of wastewater and the synthesis of novel compounds.
Propiedades
IUPAC Name |
(4Z)-4-[(4-nitrophenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c1-2-7-19-13-14-11(12(16)20-13)8-9-3-5-10(6-4-9)15(17)18/h3-6,8H,2,7H2,1H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMFJJKLBUVUQW-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(4-nitrophenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,3-benzodioxol-5-yl)-6-methyl-N-1,3,4-thiadiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4855983.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4855988.png)




![4-(6-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B4856021.png)

![N-(4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B4856036.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4856049.png)
![3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4856051.png)
![[1-[2-(2-furyl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4856057.png)

